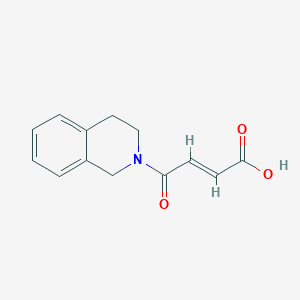
(2E)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxo-, (2E)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a butenoic acid backbone and an isoquinolinyl group. The (2E) designation indicates the specific geometric configuration of the double bond in the butenoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxo-, (2E)- typically involves the reaction of 2-butenoic acid with isoquinoline derivatives under specific conditions. One common method involves the use of a base such as lithium diisopropylamide (LDA) to deprotonate the 2-butenoic acid, forming a dianion. This dianion can then react with isoquinoline derivatives to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Butenoic acid, 4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxo-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline moiety, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
2-Butenoic acid, 4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxo-, (2E)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butenoic acid, 4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxo-, (2E)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The isoquinoline moiety plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Butenoic acid, (E)-: A simpler analog without the isoquinoline group.
4-Oxo-2-butenoic acid: Lacks the isoquinoline moiety but shares the butenoic acid backbone.
Uniqueness
The presence of the isoquinoline group in 2-Butenoic acid, 4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxo-, (2E)- imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for interaction with biological targets, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
863647-78-3 |
|---|---|
Fórmula molecular |
C13H13NO3 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
(E)-4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H13NO3/c15-12(5-6-13(16)17)14-8-7-10-3-1-2-4-11(10)9-14/h1-6H,7-9H2,(H,16,17)/b6-5+ |
Clave InChI |
QTVHTUGQWBETJC-AATRIKPKSA-N |
SMILES isomérico |
C1CN(CC2=CC=CC=C21)C(=O)/C=C/C(=O)O |
SMILES canónico |
C1CN(CC2=CC=CC=C21)C(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















